2,2-Dimethyl-N-pyridin-3-yl-propionamide
Overview
Description
2,2-Dimethyl-N-pyridin-3-yl-propionamide is a heterocyclic compound with the molecular formula C10H14N2O. It is a white solid that is primarily used as a building block in organic synthesis . The compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications.
Scientific Research Applications
2,2-Dimethyl-N-pyridin-3-yl-propionamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 and P305+P351+P338 , which suggest wearing protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide typically involves the reaction of 3-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
3-aminopyridine+pivaloyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-pyridin-3-yl-propionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2,2-Dimethyl-N-pyridin-3-yl-propylamine.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-pyridin-3-yl-propionamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Pyridyl)pivalamide: Similar in structure but differs in the position of the pyridine ring.
2,2-Dimethyl-N-pyridin-2-yl-propionamide: Similar but with the pyridine ring attached at a different position.
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide: Contains a trimethylsilanyl group, adding steric bulk and altering reactivity
Uniqueness
2,2-Dimethyl-N-pyridin-3-yl-propionamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
2,2-dimethyl-N-pyridin-3-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVCVTZSTYIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405289 | |
Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70298-88-3 | |
Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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